molecular formula C10H17NO4 B6273220 (2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid CAS No. 915788-19-1

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid

Cat. No. B6273220
CAS RN: 915788-19-1
M. Wt: 215.2
InChI Key:
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Description

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid, also known as (2E)-4-{[(tert-butoxycarbonyl)amino]methyl}but-2-enoic acid, is an organic compound with a wide range of applications in scientific research. It is an important intermediate in the synthesis of various compounds, and has been used in the synthesis of a variety of compounds, including peptides, antibiotics, and other compounds. This compound has been widely studied in the scientific community due to its unique properties and potential applications.

Scientific Research Applications

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid has been used in a variety of scientific research applications, including the synthesis of peptides, antibiotics, and other compounds. It has also been used in the synthesis of compounds that are used in drug discovery and development. In addition, this compound has been used in the synthesis of compounds used in the study of enzyme catalysis, and has been used in the synthesis of compounds used in the study of protein-protein interactions.

Mechanism of Action

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid is an important intermediate in the synthesis of various compounds. The mechanism of action of this compound is not well understood, but it is believed to be involved in the formation of peptide bonds, as well as the formation of other types of covalent bonds. In addition, this compound is believed to be involved in the formation of other types of interactions, such as hydrogen bonding and hydrophobic interactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be involved in the formation of peptide bonds, as well as other types of covalent bonds. In addition, this compound has been shown to be involved in the formation of other types of interactions, such as hydrogen bonding and hydrophobic interactions.

Advantages and Limitations for Lab Experiments

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid has several advantages and limitations for use in laboratory experiments. One advantage is that it is relatively easy to synthesize, and can be used in a variety of ways. In addition, this compound is relatively stable, and is not easily degraded. However, it is important to note that this compound is not soluble in water, and must be used in an organic solvent.

Future Directions

The potential future directions for (2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid are vast. It has been used in the synthesis of a variety of compounds, and could potentially be used in the synthesis of other compounds as well. In addition, this compound could potentially be used in the study of enzyme catalysis, and in the study of protein-protein interactions. Furthermore, this compound could potentially be used in drug discovery and development, as well as in the development of new therapeutic agents. Finally, this compound could potentially be used in the development of new materials, such as polymers and nanomaterials.

Synthesis Methods

(2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid can be synthesized from tert-butyl bromide and methylamine. The reaction is carried out in the presence of a strong base such as sodium hydride, and the reaction proceeds in two steps. In the first step, tert-butyl bromide is converted to the corresponding tert-butyl amine by the reaction with methylamine. In the second step, the tert-butyl amine is converted to this compound by the reaction with sodium hydride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid involves the protection of the amine group, followed by the addition of a carboxylic acid group to the double bond of an unsaturated aliphatic compound. The tert-butoxycarbonyl (Boc) group is used as a protecting group for the amine group, and the unsaturated aliphatic compound is but-2-enoic acid. The reaction is carried out under basic conditions using a suitable base such as sodium hydride or potassium tert-butoxide. The Boc group is then removed using an acid such as trifluoroacetic acid to obtain the final product.", "Starting Materials": [ "But-2-enoic acid", "Methylamine", "tert-Butyl chloroformate", "Sodium hydride", "Trifluoroacetic acid" ], "Reaction": [ "Step 1: Protection of the amine group using tert-butyl chloroformate and a suitable base such as sodium hydride or potassium tert-butoxide to obtain the Boc-protected amine.", "Step 2: Addition of the Boc-protected amine to but-2-enoic acid under basic conditions using a suitable base such as sodium hydride or potassium tert-butoxide to obtain the Boc-protected (2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid.", "Step 3: Removal of the Boc group using an acid such as trifluoroacetic acid to obtain the final product, (2E)-4-{[(tert-butoxy)carbonyl](methyl)amino}but-2-enoic acid." ] }

CAS RN

915788-19-1

Molecular Formula

C10H17NO4

Molecular Weight

215.2

Purity

92

Origin of Product

United States

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